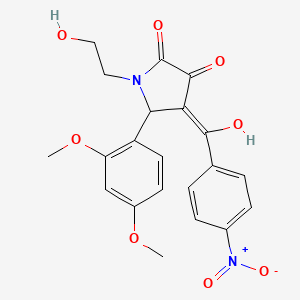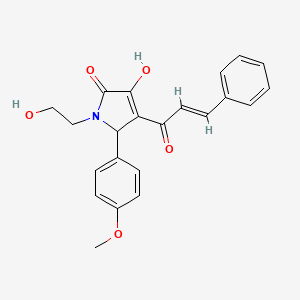![molecular formula C18H18N2O3S B3918390 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide](/img/structure/B3918390.png)
N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide
Übersicht
Beschreibung
N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BDM-TA and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
BDM-TA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDM-TA has also been shown to have antifungal and antibacterial properties. Moreover, it has been reported to possess antioxidant and anti-inflammatory activities.
Wirkmechanismus
The exact mechanism of action of BDM-TA is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BDM-TA has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Moreover, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
BDM-TA has several advantages for lab experiments. It is stable and can be easily synthesized using simple methods. Moreover, it exhibits significant anticancer activity against various cancer cell lines at low concentrations. However, BDM-TA has some limitations as well. It is insoluble in water and requires organic solvents for its preparation and storage. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
Several future directions can be explored for BDM-TA. One of the major areas of research could be the identification of the molecular targets of BDM-TA and its mechanism of action. Moreover, the development of more efficient and scalable synthesis methods could enable the large-scale production of BDM-TA for its potential therapeutic applications. Furthermore, the use of BDM-TA as a lead compound for the development of novel anticancer agents could be explored. Additionally, the evaluation of the toxicity and pharmacokinetics of BDM-TA in vivo could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, BDM-TA is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BDM-TA as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-4-2-3-5-15(13)10-24-11-18(21)20-19-9-14-6-7-16-17(8-14)23-12-22-16/h2-9H,10-12H2,1H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUAVVNOCMODI-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918307.png)
![N-(2-methoxy-4-{[5-(4-nitrophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3918312.png)
![N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3918316.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3918319.png)
![N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3918328.png)
![4-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918336.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918369.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918375.png)

![1-(2-ethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918383.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-(propionylamino)benzamide](/img/structure/B3918406.png)